molecular formula C24H45FeO6 B127652 Ferric 2-ethylhexanoate CAS No. 7321-53-1

Ferric 2-ethylhexanoate

Cat. No. B127652
CAS RN: 7321-53-1
M. Wt: 485.5 g/mol
InChI Key: ULUYRVWYCIOFRV-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05443698

Procedure details

To a reaction flask equipped with a mechanical agitator and thermometer was charged 10.0 g (0,069 mole) of 2-ethylhexanoic acid, 10.0 g mineral spirit, 80.0 g water and 0.40 g tetraethylammonium chloride. Iron foil was used as the anode and a graphite rod as the cathode. After passing 11,109 coulombs of direct current, 3.43 g (0,061 mole) of iron was consumed. The precipitated brown solid was then filtered and dried, and found to contain 45.60% iron. The organic layer was separated from the aqueous phase and was dried to give a brown solution of iron octoate in mineral spirits containing 14.10% iron.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Name
Quantity
80 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
graphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3.43 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([CH2:7][CH2:8][CH2:9][CH3:10])[C:4]([OH:6])=[O:5])[CH3:2].[Fe:11]>[Cl-].C([N+](CC)(CC)CC)C.O>[CH3:10][CH2:9][CH2:8][CH2:7][CH:3]([C:4]([O-:6])=[O:5])[CH2:1][CH3:2].[CH3:10][CH2:9][CH2:8][CH2:7][CH:3]([C:4]([O-:6])=[O:5])[CH2:1][CH3:2].[CH3:10][CH2:9][CH2:8][CH2:7][CH:3]([C:4]([O-:6])=[O:5])[CH2:1][CH3:2].[Fe+3:11] |f:2.3,5.6.7.8|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)C(C(=O)O)CCCC
Name
Quantity
0.4 g
Type
catalyst
Smiles
[Cl-].C(C)[N+](CC)(CC)CC
Name
Quantity
80 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Fe]
Step Three
Name
graphite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
3.43 g
Type
reactant
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a reaction flask equipped with a mechanical agitator and thermometer
CUSTOM
Type
CUSTOM
Details
was consumed
FILTRATION
Type
FILTRATION
Details
The precipitated brown solid was then filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The organic layer was separated from the aqueous phase
CUSTOM
Type
CUSTOM
Details
was dried

Outcomes

Product
Name
Type
product
Smiles
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Fe+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.